N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-nitrobenzamide
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Overview
Description
N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes an acetylamino group, a trichloroethyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the acetylamino intermediate: This step involves the acetylation of 4-aminophenylamine to form 4-(acetylamino)phenylamine.
Thioamide formation: The acetylamino intermediate is then reacted with carbon disulfide and an appropriate amine to form the thioamide intermediate.
Trichloroethylation: The thioamide intermediate undergoes a reaction with trichloroethylamine to introduce the trichloroethyl group.
Nitrobenzamide formation: Finally, the compound is reacted with 2-nitrobenzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of cell surface or intracellular receptors.
Affecting gene expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3-phenylacrylamide
- N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4,5-trimethoxybenzamide
Uniqueness
N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16Cl3N5O4S |
---|---|
Molecular Weight |
504.8 g/mol |
IUPAC Name |
N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-nitrobenzamide |
InChI |
InChI=1S/C18H16Cl3N5O4S/c1-10(27)22-11-6-8-12(9-7-11)23-17(31)25-16(18(19,20)21)24-15(28)13-4-2-3-5-14(13)26(29)30/h2-9,16H,1H3,(H,22,27)(H,24,28)(H2,23,25,31) |
InChI Key |
MQKWFGKVKUDMJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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